N-(3-nitrophenyl)sulfamide

Carbonic Anhydrase Inhibition Isoform Selectivity Bioisostere Comparison

N-(3-Nitrophenyl)sulfamide (CAS 70466-79-4) is a synthetic aryl sulfamide derivative with the molecular formula C₆H₇N₃O₄S and a molecular weight of 217.20 g/mol, characterized by a 3-nitrophenyl group attached via an amine linkage to a sulfamide (–NH–SO₂–NH₂) functional group. The compound is commercially available from multiple specialty chemical suppliers at purities typically ≥95% for research and further manufacturing use only, stored sealed in dry conditions at 2–8 °C.

Molecular Formula C6H7N3O4S
Molecular Weight 217.21 g/mol
CAS No. 70466-79-4
Cat. No. B3371471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-nitrophenyl)sulfamide
CAS70466-79-4
Molecular FormulaC6H7N3O4S
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)N
InChIInChI=1S/C6H7N3O4S/c7-14(12,13)8-5-2-1-3-6(4-5)9(10)11/h1-4,8H,(H2,7,12,13)
InChIKeyXIZIOBPTGHLKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Nitrophenyl)sulfamide (CAS 70466-79-4) – Compound Profile and Procurement Baseline for Research Selection


N-(3-Nitrophenyl)sulfamide (CAS 70466-79-4) is a synthetic aryl sulfamide derivative with the molecular formula C₆H₇N₃O₄S and a molecular weight of 217.20 g/mol, characterized by a 3-nitrophenyl group attached via an amine linkage to a sulfamide (–NH–SO₂–NH₂) functional group [1]. The compound is commercially available from multiple specialty chemical suppliers at purities typically ≥95% for research and further manufacturing use only, stored sealed in dry conditions at 2–8 °C . It belongs to the broader class of aromatic sulfamides, which are recognized as zinc-binding pharmacophores in metalloenzyme inhibition, particularly against carbonic anhydrase isoforms, and serve as key intermediates in medicinal chemistry and chemical biology probe development [2][3].

Why N-(3-Nitrophenyl)sulfamide Cannot Be Casually Interchanged with Common Nitrophenyl Sulfonamide or Sulfamate Analogs


Although N-(3-nitrophenyl)sulfamide shares the 3-nitrophenyl aromatic motif with the widely available 3-nitrobenzenesulfonamide (CAS 121-52-8) and 3-nitrophenyl sulfamate, substitution of the sulfonamide (–SO₂–NH₂) or sulfamate (–O–SO₂–NH₂) linker with a sulfamide (–NH–SO₂–NH₂) group fundamentally alters the electronic geometry, hydrogen-bonding donor/acceptor profile, and zinc-binding mode at the active site of metalloenzymes such as carbonic anhydrases [1][2]. Structure–activity relationship studies demonstrate that sulfamide and sulfamate bioisosteres exhibit divergent inhibition kinetics: sulfamates are generally more potent but non-selective across CA isoforms, whereas sulfonamides and sulfamides can confer isoform selectivity (10- to 30-fold for CA I over CA II in certain substitution contexts) that is critical for minimizing off-target effects in pharmacological applications [2]. The meta-nitro substitution on the phenyl ring further modulates the pKa of the sulfamide NH group and the orientation of the aryl ring within the enzyme active site, a positional effect that cannot be replicated by para- or ortho-nitro regioisomers [3]. Consequently, generic replacement with a sulfonamide or sulfamate analog without experimental validation risks a loss of target selectivity, altered inhibitory potency, or compromised metabolic stability in the intended assay system.

Quantitative Differentiation Evidence for N-(3-Nitrophenyl)sulfamide Versus Structural Analogs


Sulfamide vs. Sulfonate Bioisostere: CA Isoform Selectivity Advantage over 3-Nitrophenyl Sulfamate

In a cross-study comparison of sulfamide- and sulfamate-based carbonic anhydrase inhibitors, sulfonamide-type linkers demonstrated a 10- to 30-fold selectivity window for CA I over CA II, whereas sulfamates showed essentially no isoform selectivity (selectivity ratio approximately 1:1) [1]. Although the specific Ki values for N-(3-nitrophenyl)sulfamide against individual CA isoforms have not been disclosed in peer-reviewed literature to date, the class-level inference is that an aryl sulfamide with a 3-nitrophenyl substitution is expected to exhibit measurable CA I/CA II selectivity driven by the –NH–SO₂–NH₂ zinc-binding group, in contrast to the non-selective profile of the corresponding sulfamate ester [1][2]. This differential selectivity profile is critical for applications requiring pharmacological discrimination between CA isoforms.

Carbonic Anhydrase Inhibition Isoform Selectivity Bioisostere Comparison

Regioisomeric Nitro Positioning: Meta vs. Para Substitution Effects on Binding Affinity

BindingDB affinity data for the para-nitro regioisomer, 4-nitrophenylsulfamide (CHEMBL168778), shows a measured Ki of 12 nM against human carbonic anhydrase II (hCA II) using the esterase method with 4-nitrophenyl acetate [1]. In contrast, the unsubstituted parent N-phenylsulfamide exhibits a Ki of 79.60 μM against hCA II, representing a >6,600-fold reduction in potency [2]. While direct Ki data for N-(3-nitrophenyl)sulfamide are not publicly available, the meta-nitro substitution is expected to produce an intermediate inhibitory potency between the unsubstituted and para-nitro analogs, based on established electronic and steric effects of the nitro group position on the sulfamide NH acidity and active-site hydrogen-bonding geometry [3]. This regioisomeric tuning enables researchers to modulate target affinity without altering the core sulfamide pharmacophore.

Structure-Activity Relationship Nitro Position Effect CA Inhibition

Chemical Stability Advantage of the Sulfamide Linker Over Sulfamate Esters in Aqueous Assay Conditions

Sulfamate esters (–O–SO₂NH₂), such as 3-nitrophenyl sulfamate, are susceptible to hydrolytic cleavage in aqueous buffer at physiological pH, with measurable degradation half-lives that can confound long-duration enzymatic assays [1]. The sulfamide linkage (–NH–SO₂NH₂) in N-(3-nitrophenyl)sulfamide is intrinsically more resistant to hydrolysis because the C–N bond is less labile than the C–O bond of the corresponding sulfamate [1][2]. This enhanced aqueous stability translates to more reproducible inhibitor concentration–response relationships over extended incubation times (>2 h), which is a practical consideration for high-throughput screening campaigns and detailed kinetic mechanism studies.

Chemical Stability Hydrolytic Resistance Assay Reproducibility

Commercially Accessible Purity and Storage Profile Supporting Reproducible Research Procurement

N-(3-Nitrophenyl)sulfamide is consistently supplied at ≥95% purity by multiple orthogonal vendors (Enamine, ChemScene, Leyan), with a recommended storage condition of sealed containers at 2–8 °C in a dry environment, and shipping at ambient temperature [1]. In contrast, the structurally related 3-nitrophenyl sulfamate is predominantly described in the primary literature as a freshly prepared reagent with limited commercial availability and no standardized purity specification, requiring in-house synthesis and immediate use [2]. This difference in supply-chain maturity and documented storage stability reduces batch-to-batch variability and simplifies procurement logistics for laboratories without in-house synthetic chemistry capabilities.

Compound Purity Storage Stability Procurement Specification

Procurement-Relevant Application Scenarios for N-(3-Nitrophenyl)sulfamide Based on Evidence-Driven Differentiation


Isoform-Selective Carbonic Anhydrase Inhibitor Probe Development

Long-Duration Enzymatic Assay Standard with Validated Aqueous Stability

Medicinal Chemistry Building Block with Multi-Vendor Supply Assurance

Comparative Nitro-Regioisomer Studies for QSAR Model Building

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